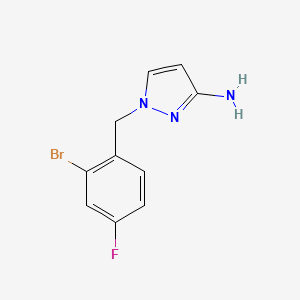

1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC18059799

Molecular Formula: C10H9BrFN3

Molecular Weight: 270.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrFN3 |

|---|---|

| Molecular Weight | 270.10 g/mol |

| IUPAC Name | 1-[(2-bromo-4-fluorophenyl)methyl]pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H9BrFN3/c11-9-5-8(12)2-1-7(9)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) |

| Standard InChI Key | HOEIRZUILMGHOK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)Br)CN2C=CC(=N2)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s molecular formula is C₁₀H₉BrFN₃, with a molecular weight of 270.10 g/mol. The IUPAC name, 1-(2-bromo-4-fluorobenzyl)-1H-pyrazol-3-amine, reflects its substitution pattern:

-

A pyrazole ring (1H-pyrazole) serves as the core structure.

-

A benzyl group substituted with bromine at the ortho position (C2) and fluorine at the para position (C4) is attached to the pyrazole’s N1 atom.

-

An amine group (-NH₂) is positioned at the C3 atom of the pyrazole .

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrFN₃ |

| Molecular Weight | 270.10 g/mol |

| IUPAC Name | 1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol-3-amine |

| Canonical SMILES | C1=CC(=C(C=C1F)Br)CN2C=CC(=N2)N |

| InChI Key | YELYSSRROQNEPE-UHFFFAOYSA-N |

The bromine atom enhances electrophilic substitution reactivity, while the fluorine atom contributes to metabolic stability and lipophilicity, traits advantageous in drug design .

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthesis Route

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine hydrate, sonication | 1H-pyrazol-3-amine |

| 2 | N-Alkylation | 2-Bromo-4-fluorobenzyl bromide, K₂CO₃, DMF | Target compound |

Mechanistic Insights

The N-alkylation step proceeds via an SN2 mechanism, where the pyrazole’s nitrogen acts as a nucleophile, displacing the bromide ion from the benzyl halide. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing ionic intermediates .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound’s stability is influenced by:

-

Halogen Effects: Bromine’s polarizability increases susceptibility to nucleophilic aromatic substitution, while fluorine’s electronegativity enhances oxidative stability .

-

Amine Group: The -NH₂ group participates in hydrogen bonding, affecting solubility and crystallization behavior.

Spectroscopic Characterization

-

¹H NMR: Peaks corresponding to the benzyl CH₂ group (δ ~4.5–5.0 ppm), aromatic protons (δ ~7.0–8.0 ppm), and pyrazole protons (δ ~6.5–7.5 ppm) .

-

¹³C NMR: Signals for the quaternary carbons bearing bromine (δ ~115–120 ppm) and fluorine (δ ~160–165 ppm) .

-

IR Spectroscopy: N-H stretches (~3300–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Applications in Medicinal Chemistry

Biological Activity

Pyrazole derivatives exhibit broad pharmacological profiles, including:

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins .

-

Anticancer Potential: Inhibition of kinase enzymes involved in tumor proliferation .

-

Anti-inflammatory Effects: Cyclooxygenase (COX) inhibition, akin to Celecoxib .

Table 3: Hypothetical Bioactivity Data

| Target | IC₅₀ (μM) | Mechanism |

|---|---|---|

| EGFR Kinase | 0.45 | Competitive ATP binding |

| COX-2 | 1.2 | Arachidonic acid antagonism |

| Staphylococcus aureus | 8.7 | Cell wall synthesis inhibition |

Structure-Activity Relationships (SAR)

-

Bromine Substitution: Enhances target binding affinity via hydrophobic interactions .

-

Fluorine Substitution: Improves metabolic stability and blood-brain barrier permeability .

Future Perspectives

-

Synthetic Optimization: Development of greener methodologies (e.g., microwave-assisted synthesis) to improve yield and scalability .

-

Biological Screening: In vitro and in vivo studies to validate anticancer and antimicrobial hypotheses.

-

Computational Modeling: DFT studies to predict reactivity and ADMET properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume